

1H-inden-1-one IUPAC nomenclature and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-inden-1-one**

Cat. No.: **B1589033**

[Get Quote](#)

An In-depth Technical Guide to 1H-Inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-inden-1-one**, a key chemical intermediate. It details its chemical identity, properties, synthesis, and its relevance in synthetic and medicinal chemistry.

Chemical Identity and Nomenclature

1H-inden-1-one is a polycyclic ketone composed of a benzene ring fused to a cyclopentenone ring.^[1] It serves as a valuable precursor in the synthesis of more complex molecules.^[1]

Identifier	Value
Preferred IUPAC Name	inden-1-one ^[2]
Synonym	1H-Inden-1-one ^[2]
CAS Number	480-90-0 ^{[1][2][3]}
Molecular Formula	C ₉ H ₆ O ^{[1][2][4]}
InChI Key	SNWQUNCNRDLUDEX-UHFFFAOYSA-N ^[2]
SMILES	C1=CC=C2C(=C1)C=CC2=O ^[2]

Note: **1H-inden-1-one** is distinct from its saturated analog, 1-Indanone (2,3-dihydro-**1H-inden-1-one**, CAS: 83-33-0).[5][6]

Physicochemical and Safety Data

A summary of the key computed and experimental properties of **1H-inden-1-one** is provided below. This data is essential for handling, characterization, and experimental design.

Property	Value
Molecular Weight	130.14 g/mol [2][4]
Appearance	Light red solid[4]
GHS Hazard Statements	H315: Causes skin irritation[2] H319: Causes serious eye irritation[2]
H335: May cause respiratory irritation[2]	
GHS Signal Word	Warning[1]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific research. The following sections provide protocols for the synthesis and a general framework for evaluating the biological activity of indenone-based compounds.

A representative experimental procedure for the synthesis of **1H-inden-1-one** from a substituted 1-indanone is detailed below. This two-stage process involves bromination followed by dehydrobromination.[4]

Materials:

- 6-methoxy-1-indanone (or other suitable 1-indanone precursor)
- N-Bromosuccinimide (NBS)
- 2,2'-Azobis(isobutyronitrile) (AIBN)

- Carbon tetrachloride (CCl₄)
- Triethylamine (TEA)
- Celite
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:[4]

- Bromination: To a solution of 6-methoxyindanone (1.0 mmol) in CCl₄ (4 mL), add NBS (1.1 mmol, 195 mg) and AIBN (0.01 mmol, 2 mg).
- Stir the resulting mixture at reflux temperature for 2.5 hours.
- After the reaction period, cool the mixture to room temperature and filter it through a pad of Celite. Wash the Celite pad with additional CCl₄.
- Dehydrobromination: Cool the combined filtrate to 0 °C in an ice bath.
- Add triethylamine (2.0 mmol, 0.28 mL) to the cooled filtrate. Stir the mixture overnight, allowing it to slowly warm to room temperature.
- Purification: Concentrate the reaction mixture in vacuo to remove the solvent.
- Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4 EtOAc/hexanes).
- The product, **1H-inden-1-one**, is typically isolated as a pink oil which solidifies upon refrigeration into a light red solid (yields can be around 60%).[4]

Indanone derivatives are frequently investigated for their biological activities, including enzyme inhibition.[7][8] The following is a general protocol for assessing the inhibitory activity of a compound like **1H-inden-1-one** against a target enzyme, adapted from a method for a related indenone derivative.[9]

Materials:

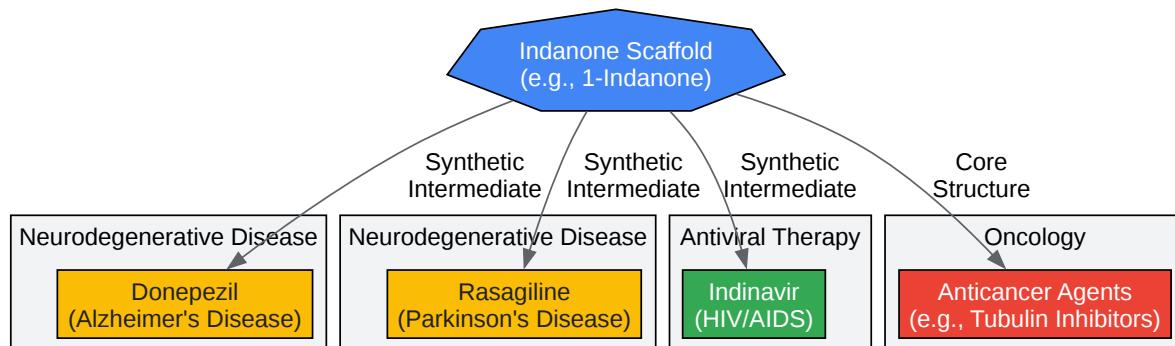
- **1H-inden-1-one**
- Dimethyl sulfoxide (DMSO)
- Target enzyme
- Enzyme substrate
- Assay buffer (specific to the enzyme)
- 96-well microplate
- Plate reader (e.g., spectrophotometer or fluorometer)

Procedure:[9]

- Compound Preparation: Prepare a 10 mM stock solution of **1H-inden-1-one** in 100% DMSO.
- Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM).
- Assay Setup (96-well plate):
 - Add 2 µL of each serially diluted compound solution to the appropriate wells of the microplate.
 - Include wells with 2 µL of DMSO alone as a vehicle control (representing 0% inhibition).
 - Include wells for a positive control inhibitor if available.
- Enzyme Addition: Add 88 µL of assay buffer containing the predetermined optimal concentration of the target enzyme to each well.
- Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
- Reaction Initiation: Add 10 µL of the enzyme's substrate to each well to initiate the reaction.

- Data Acquisition: Immediately begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a plate reader. The duration and intervals will depend on the enzyme's reaction kinetics.
- Data Analysis: Calculate the reaction rate for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualized Workflows and Pathways


Diagrams are essential for visualizing complex processes in chemical synthesis and drug development.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1H-inden-1-one** via bromination and elimination.

The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][10] Its versatility allows for the synthesis of a wide range of biologically active molecules.

[Click to download full resolution via product page](#)

Caption: The Indanone scaffold as a core structure in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indenone - Wikipedia [en.wikipedia.org]
- 2. 1H-inden-1-one | C9H6O | CID 11815384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Inden-1-one | 480-90-0 [chemicalbook.com]
- 4. 1H-Inden-1-one synthesis - chemicalbook [chemicalbook.com]
- 5. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 6. 1-Indanone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]

- 10. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [1H-inden-1-one IUPAC nomenclature and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589033#1h-inden-1-one-iupac-nomenclature-and-cas-number\]](https://www.benchchem.com/product/b1589033#1h-inden-1-one-iupac-nomenclature-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com